![molecular formula C19H13ClF3N3O2S2 B2582606 12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 1326916-60-2](/img/structure/B2582606.png)

12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

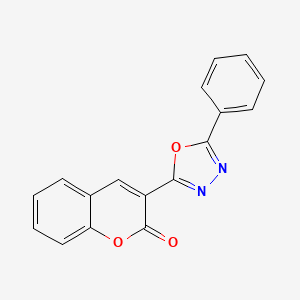

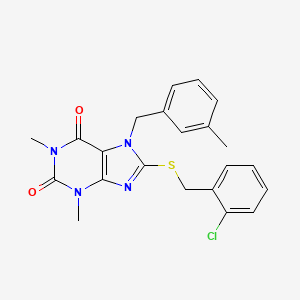

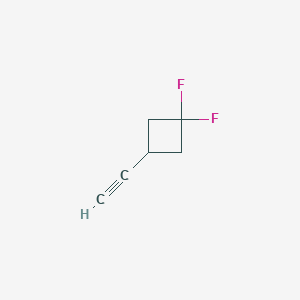

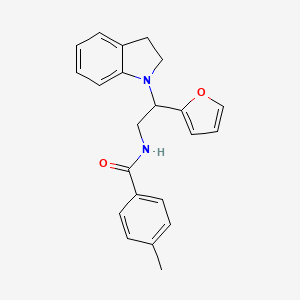

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a benzyl group, a sulfanyl group, and a pyrimido[5,4-c][2,1]benzothiazine group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoroacetic anhydride . The benzyl group could be introduced using a benzyl halide in a nucleophilic substitution reaction . The sulfanyl group could be introduced using a sulfur-containing reagent . The pyrimido[5,4-c][2,1]benzothiazine group could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring system. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule. The benzyl group is a bulky group that could affect the steric properties of the molecule. The sulfanyl group could form hydrogen bonds with other molecules. The pyrimido[5,4-c][2,1]benzothiazine group is a heterocyclic ring system that could have interesting electronic and steric properties.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the trifluoromethyl group could undergo reactions with nucleophiles. The benzyl group could undergo reactions with electrophiles. The sulfanyl group could undergo oxidation reactions. The pyrimido[5,4-c][2,1]benzothiazine group could undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is highly electronegative, which could increase the polarity of the molecule. The benzyl group is a bulky group, which could increase the molecular weight and size of the molecule. The sulfanyl group could participate in hydrogen bonding, which could affect the solubility of the molecule in different solvents.Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of a compound related to the one you're inquiring about, specifically polythiazide, a diuretic medication, has been analyzed. This compound, with the systematic name 6-chloro-2-methyl-3-{[(2,2,2-trifluoroethyl)sulfanyl]methyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, exhibits a two-dimensional network of hydrogen-bonded molecules. The structure is characterized by NH and NH2 groups acting as donor sites and the sulfonyl O atoms as acceptor sites in N—H⋯O hydrogen bonds, with a C—H⋯O interaction also present. The thiadiazine ring in this compound adopts an envelope conformation, with the N atom bonded to sulfur at the tip of the flap and the methyl substituent in an axial position (Gelbrich, Haddow, & Griesser, 2010).

Synthesis and Chemical Reactions

In a separate study, the reaction of 10-methyl-10H-pyrido[3,2-b][1,4]benzothiazine with n-butyllithium resulted in a mixture of products through proton abstraction and nucleophilic addition. This showcases the complexity and versatility of chemical reactions involving thiazine compounds, potentially shedding light on the reactivity of structurally similar compounds like the one you're interested in (Pasutto & Knaus, 1978).

Antimicrobial Activity

Research into the synthesis of fused heterocycles incorporating benzothiazole and pyrimidine rings has demonstrated potential biological activity. A series of compounds based on the pyrimido[2,1-b][1,3]benzothiazole framework were synthesized and evaluated for their antimicrobial properties. Such studies are indicative of the broader scientific interest in exploring the applications of complex heterocyclic compounds in developing new therapeutic agents (Kale & Mene, 2013).

Antimalarial Activity

Another investigation focused on the synthesis and antimalarial activity of pyrazolo and pyrimido benzothiazine dioxide derivatives. This research highlighted the role of such compounds in inhibiting beta-hematin formation and hemoglobin hydrolysis, crucial processes in the lifecycle of malaria parasites. The findings underscore the potential of thiazine derivatives in contributing to the development of novel antimalarial therapies (Barazarte et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

8-chloro-6-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3O2S2/c1-26-15-8-13(20)5-6-14(15)17-16(30(26,27)28)9-24-18(25-17)29-10-11-3-2-4-12(7-11)19(21,22)23/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARCURYBABVPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methanesulfonyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582525.png)

![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)

![N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2582532.png)

![3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2582538.png)

![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2582541.png)

![2,4,6-trimethyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2582543.png)

![2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2582545.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2582546.png)